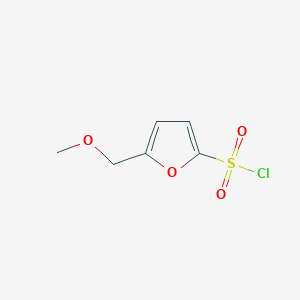

5-(Methoxymethyl)furan-2-sulfonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

5-(methoxymethyl)furan-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO4S/c1-10-4-5-2-3-6(11-5)12(7,8)9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUOLXWNKRRTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxymethyl Furan 2 Sulfonyl Chloride

Established Synthetic Routes for Sulfonyl Chlorides:

A number of well-established methods for the synthesis of sulfonyl chlorides can be adapted for the preparation of 5-(methoxymethyl)furan-2-sulfonyl chloride. These methods typically start from precursors such as sulfonyl hydrazides, thiols, aromatic amines, sulfonic acids, or organometallic reagents.

Conversion from Sulfonyl Hydrazides

The conversion of sulfonyl hydrazides to sulfonyl chlorides presents a mild and efficient synthetic route. This transformation can be achieved using N-halosuccinimides, such as N-chlorosuccinimide (NCS). The reaction proceeds via the generation of a sulfonyl radical from the sulfonyl hydrazide under oxidative conditions, which then couples with a chlorine radical to form the desired sulfonyl chloride. nih.gov

A plausible reaction scheme for the synthesis of this compound from its corresponding sulfonyl hydrazide is as follows:

Scheme 1: Synthesis of this compound from 5-(Methoxymethyl)furan-2-sulfonyl hydrazide.

This method is advantageous due to its simplicity, rapid reaction times, and the use of relatively stable and easy-to-handle reagents. nih.gov

Oxidative Chlorination Approaches Utilizing Thiols

The direct oxidative chlorination of thiols is a common and effective method for the preparation of sulfonyl chlorides. Various oxidizing agents and chlorine sources can be employed for this transformation. A particularly effective method for heteroaromatic thiols involves the use of aqueous sodium hypochlorite (B82951) at low temperatures. nih.gov This approach is rapid and avoids the use of hazardous chlorine gas.

The synthesis would begin with the preparation of 5-(methoxymethyl)furan-2-thiol, which can then be subjected to oxidative chlorination to yield the target compound.

Scheme 2: Synthesis of this compound via oxidative chlorination of 5-(Methoxymethyl)furan-2-thiol.

Sandmeyer Chlorosulfonylation for (Hetero)aromatic Amine Substrates

The Sandmeyer reaction provides a classical and versatile method for the conversion of aromatic amines to a wide range of functional groups, including sulfonyl chlorides. The process involves the diazotization of a primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. rsc.org

To apply this method to the synthesis of this compound, the corresponding precursor, 5-(methoxymethyl)furan-2-amine, is required. This amine would first be converted to its diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Scheme 3: Sandmeyer chlorosulfonylation of 5-(Methoxymethyl)furan-2-amine.

Halogenation of Sulfonic Acids and Their Corresponding Salts

One of the most direct and widely used methods for the synthesis of sulfonyl chlorides is the halogenation of the corresponding sulfonic acid or its salt. Common halogenating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride.

The synthesis of this compound via this route first requires the preparation of 5-(methoxymethyl)furan-2-sulfonic acid. This can be achieved through the sulfonation of a suitable 5-(methoxymethyl)furan precursor. The resulting sulfonic acid is then treated with a chlorinating agent to afford the final product.

| Starting Material | Reagents | Product | Reference |

| 5-Methylfuran | Chlorosulfonic Acid, then PCl₅ | 5-Methylfuran-2-sulfonyl chloride | |

| Ethyl 3-furoate | Chlorosulfonic Acid, then chlorinating agent | Ethyl 2-(chlorosulfonyl)-4-furoate |

Scheme 4: Halogenation of 5-(Methoxymethyl)furan-2-sulfonic acid.

Organometallic Reagent-Mediated Syntheses, Including Organozinc Approaches

Organometallic reagents, particularly organozinc compounds, have emerged as valuable tools in the synthesis of heteroaryl sulfonyl chlorides. These methods offer a modular and efficient route, often avoiding the harsh conditions associated with other methods. The reaction of an organozinc reagent with an electrophilic sulfur dioxide surrogate, such as 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), can generate the sulfonyl chloride in situ, which can then be used directly or isolated.

For the synthesis of this compound, a 5-(methoxymethyl)furylzinc reagent would be prepared first, for example, from the corresponding bromo- or iodofuran derivative. This organozinc compound is then reacted with a suitable sulfuryl chloride equivalent.

Scheme 5: Organozinc-mediated synthesis of this compound.

Methods Involving Sulfur Trioxide Complexes and Halogenating Agents

Sulfur trioxide complexes, such as the sulfur trioxide-pyridine complex, are effective sulfonating agents for a variety of aromatic and heteroaromatic compounds, including furans. wikipedia.org The sulfonation of 5-(methoxymethyl)furan with a sulfur trioxide complex would yield the corresponding sulfonic acid. This intermediate can then be converted to the sulfonyl chloride using a suitable halogenating agent as described in section 2.1.4.

The use of a sulfur trioxide complex offers a milder alternative to other sulfonating agents like chlorosulfonic acid, which can be beneficial for sensitive substrates. wikipedia.org

| Starting Material | Reagent | Intermediate | Reference |

| Furan (B31954) | Sulfur trioxide-pyridine complex | Furan-2-sulfonic acid | wikipedia.org |

Scheme 6: Synthesis involving a sulfur trioxide complex.

Detailed Research Findings

While specific experimental data for the synthesis of this compound is not extensively reported in publicly available literature, the established methodologies for analogous furan-2-sulfonyl chlorides provide a strong basis for its preparation. The choice of synthetic route would depend on the availability of starting materials, desired scale, and tolerance of functional groups.

For instance, the halogenation of the corresponding sulfonic acid is a robust and scalable method, provided the sulfonic acid can be efficiently prepared. The sulfonation of 5-(methoxymethyl)furan derivatives is a key step in this approach.

| Compound | Method | Reagent | Key Findings | Reference |

| 5-Methylfuran | Sulfonation | Chlorosulfonic Acid | Direct sulfonation followed by chlorination is a viable route. | |

| Furan | Sulfonation | Sulfur trioxide-pyridine complex | Milder sulfonation conditions can be achieved. | wikipedia.org |

| Heteroaromatic thiols | Oxidative Chlorination | Sodium hypochlorite | Rapid and avoids the use of chlorine gas. | nih.gov |

| Aromatic amines | Sandmeyer Reaction | NaNO₂, SO₂, CuCl | A classic method for introducing the sulfonyl chloride group. | rsc.org |

| Sulfonyl hydrazides | Conversion | N-Chlorosuccinimide | A mild and efficient conversion to sulfonyl chlorides. | nih.gov |

Late-Stage Formation from Primary Sulfonamides

The conversion of primary sulfonamides into sulfonyl chlorides represents a powerful late-stage functionalization strategy. This approach is valuable in complex molecule synthesis where the primary sulfonamide, 5-(methoxymethyl)furan-2-sulfonamide, would be a key intermediate. A modern method for this transformation utilizes a pyrylium (B1242799) salt, Pyry-BF4, as an activating reagent. nih.govresearchgate.net This reagent activates the otherwise poorly nucleophilic NH2 group of the sulfonamide, enabling its conversion into a highly electrophilic sulfonyl chloride. nih.govdntb.gov.ua

The reaction proceeds under mild conditions, which is a significant advantage as it allows for the presence of a wide array of sensitive functional groups within the molecule. researchgate.netnih.gov The high selectivity of Pyry-BF4 towards the primary sulfonamide NH2 group is a key feature of this protocol. researchgate.net This method facilitates the synthesis of not only complex sulfonyl chlorides but also allows for subsequent diversification by reaction with various nucleophiles to form other sulfonamide derivatives, sulfonates, and sulfonic acids. nih.govresearchgate.net

The general conditions for this transformation involve reacting the primary sulfonamide with Pyry-BF4 in the presence of a chloride source, such as magnesium chloride, in a suitable solvent like tert-butanol (B103910) at elevated temperatures. nih.gov

| Activating Reagent | Chloride Source | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pyry-BF4 (1.10–2.00 equiv) | MgCl2 (2.05–2.55 equiv) | tBuOH | 60 °C | Good to Excellent | researchgate.netnih.gov |

Precursor Chemistry and Synthetic Pathways to the 5-(Methoxymethyl)furan Moiety

Derivatization from Furan-2-carbaldehyde and Related Furanic Compounds

Furan-2-carbaldehyde, commonly known as furfural (B47365), serves as a versatile starting material. The synthesis of 5-substituted furan derivatives from furfural derivatives is a viable pathway. For instance, hydroxymethylation can be employed to introduce the required functional group at the C5 position. frontiersin.org A Vilsmeier-Haack reaction on furfuryl alcohol, a derivative of furfural, can produce 5-(hydroxymethyl)furan-2-carbaldehyde (HMF). orientjchem.org Subsequent etherification of the hydroxymethyl group with methanol (B129727) under acidic conditions would yield the desired 5-(methoxymethyl)furan moiety. nih.gov This multi-step process leverages the well-established chemistry of furfural to build the necessary substitution pattern. mdpi.com

Synthesis from Biomass-Derived Feedstocks, such as 5-Hydroxymethylfurfural (B1680220)

A more direct and sustainable route utilizes 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the acid-catalyzed dehydration of C6 sugars (hexoses) found in lignocellulosic biomass. nih.govmdpi.comlu.se HMF is an ideal precursor as it already contains the 5-(hydroxymethyl)furan-2-carbaldehyde skeleton. wikipedia.org

The conversion of HMF to the 5-(methoxymethyl)furan moiety is achieved through a straightforward etherification reaction. wikipedia.org This process typically involves reacting HMF with methanol in the presence of an acid catalyst. This reaction effectively converts the hydroxyl group into a methoxy (B1213986) ether, yielding 5-(methoxymethyl)furan-2-carbaldehyde (MMF). nih.gov The MMF intermediate can then be further functionalized, for example, by converting the aldehyde group to a sulfonic acid precursor, which can then be transformed into the target sulfonyl chloride.

Metal-Catalyzed Furan Synthesis Relevant to Substituted Furan Precursors

Modern synthetic organic chemistry offers powerful metal-catalyzed methods for constructing the furan ring itself, providing access to a wide variety of substituted furan precursors. tandfonline.com These methods often involve the cyclization of acyclic starting materials. researchgate.net

Gold and Platinum Catalysis : Cationic gold(I) and platinum(II) complexes are effective catalysts for the cycloisomerization of allenyl ketones, leading to the formation of multisubstituted furans. nih.gov This approach allows for the assembly of highly substituted furan rings through processes like a nih.govnih.gov-alkyl shift. nih.gov Similarly, gold(III) chloride can catalyze the cyclization of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles to produce highly substituted furans under mild conditions. acs.org

Ruthenium Catalysis : Ruthenium catalysts can mediate the rearrangement of allenyl sulfides to form furans. tandfonline.com

Cobalt Catalysis : Cobalt(II) complexes can catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls to regioselectively produce polyfunctionalized furans. nih.gov

Palladium and Copper Catalysis : Palladium-catalyzed coupling-cyclization reactions of organic halides with 1,2-allenyl ketones provide a general route to polysubstituted furans. researchgate.net Copper-catalyzed intramolecular O-vinylation of ketones is another effective strategy for accessing furan rings. tandfonline.com

These metal-catalyzed strategies are relevant for creating furan precursors with specific substitution patterns that can be subsequently elaborated to the this compound structure.

Optimization of Reaction Conditions and Scalability Considerations in the Synthesis of this compound

The direct synthesis of aryl and heteroaryl sulfonyl chlorides, including the furan-based target compound, typically involves electrophilic aromatic substitution, specifically chlorosulfonation, often using chlorosulfonic acid. rsc.org The optimization and scaling of such processes require careful consideration of reaction parameters and safety due to the hazardous nature of the reagents. mdpi.com

A Design of Experiments (DOE) approach is often used to identify optimal reaction conditions by systematically varying critical parameters such as temperature, equivalents of the chlorosulfonating agent, and reaction time. mdpi.com The goal is to maximize the yield of the desired sulfonyl chloride while minimizing the formation of byproducts, such as the corresponding sulfonic acid. mdpi.com

For scalability, transitioning from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, consistency, and spacetime yield. mdpi.comresearchgate.net A continuous system using continuous stirred-tank reactors (CSTRs) can be employed to manage the exothermic nature of the chlorosulfonation reaction and handle the corrosive reagents more safely. mdpi.com Process automation, including real-time monitoring and feedback control of parameters like temperature and flow rates, is crucial for ensuring process reliability and consistency on a larger scale. mdpi.comresearchgate.net

| Parameter | Objective | Considerations for Scale-Up | Reference |

|---|---|---|---|

| Temperature | Control reaction rate and minimize side reactions | Efficient heat transfer is critical; continuous flow reactors offer better control than large batch reactors. | mdpi.com |

| Reagent Equivalents (e.g., ClSO3H) | Ensure complete conversion of starting material; minimize excess reagent | Precise dosing using automated pumps in a continuous system improves consistency. | mdpi.comresearchgate.net |

| Reaction Time | Maximize product formation; minimize degradation | In a CSTR system, residence time is controlled by reactor volume and flow rates. | mdpi.com |

| Quenching/Isolation | Safely neutralize excess reagent; efficiently isolate product | Highly exothermic quench requires robust cooling; continuous filtration can improve throughput. | researchgate.net |

Reactivity and Mechanistic Investigations of 5 Methoxymethyl Furan 2 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Moiety and its Furanic Context

The sulfonyl chloride group (-SO₂Cl) is a potent electrophilic moiety. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which withdraw electron density, rendering the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles. This inherent electrophilicity is the foundation of its reactivity profile.

The furan (B31954) ring, to which the sulfonyl chloride group is attached at the 2-position, modulates this reactivity. Furan is an electron-rich aromatic heterocycle, significantly more so than benzene (B151609), which makes it highly reactive towards electrophiles. pearson.comchemicalbook.com However, the sulfonyl group itself is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution compared to unsubstituted furan. This electronic interplay is crucial; while the sulfonyl group deactivates the ring, the electron-rich nature of the furan ring can, in turn, influence the reactivity at the sulfur center. The methoxymethyl group at the 5-position is an electron-donating group, which can help to partially offset the deactivating effect of the sulfonyl chloride on the ring system.

Nucleophilic Substitution Reactions at the Sulfur Center

The most common reactions involving 5-(methoxymethyl)furan-2-sulfonyl chloride are nucleophilic substitutions at the electrophilic sulfur atom. These reactions proceed via a general mechanism where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This pathway allows for the introduction of the 5-(methoxymethyl)furan-2-sulfonyl moiety into a wide array of molecules.

The reaction of this compound with primary and secondary amines or heterocyclic amines is a cornerstone method for the synthesis of sulfonamides. rsc.org This reaction is typically carried out in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid (HCl) byproduct. rsc.org The reaction is generally high-yielding and compatible with a wide range of structurally diverse amines. The nucleophilicity of the amine plays a role, with primary amines often reacting more rapidly than more sterically hindered secondary amines. rsc.org Microwave-assisted, solvent-free conditions have also been shown to be an efficient and environmentally benign protocol for the sulfonylation of various amines with other sulfonyl chlorides, affording excellent yields in short reaction times. rsc.org

| Amine Nucleophile | Sulfonyl Chloride | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | p-Toluenesulfonyl chloride | Microwave, 3 min | 97 | rsc.org |

| Pyrrolidine | p-Toluenesulfonyl chloride | Microwave, 1.5 min | 98 | rsc.org |

| Morpholine | p-Toluenesulfonyl chloride | Microwave, 2 min | 95 | rsc.org |

| L-Valine methyl ester hydrochloride | p-Toluenesulfonyl chloride | Microwave, 5 min | 92 | rsc.org |

| 1H-Pyrazol-5-amine | Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | Triethylamine | 76-84 | growingscience.com |

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction is also typically conducted in the presence of a base, like pyridine (B92270), which not only scavenges the HCl produced but can also act as a nucleophilic catalyst. libretexts.org The reaction involves the oxygen atom of the hydroxyl group attacking the electrophilic sulfur, displacing the chloride. youtube.com This transformation is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions, as tosylates and mesylates are excellent leaving groups. libretexts.orglibretexts.org

| Nucleophile | General Sulfonyl Chloride (R-SO₂Cl) | Product | Typical Conditions |

|---|---|---|---|

| Primary Alcohol (R'-OH) | This compound | 5-(Methoxymethyl)furan-2-sulfonate ester | Pyridine, 0 °C to room temperature |

| Secondary Alcohol (R'R''-CHOH) | This compound | 5-(Methoxymethyl)furan-2-sulfonate ester | Pyridine, 0 °C to room temperature |

| Phenol (Ar-OH) | This compound | Aryl 5-(Methoxymethyl)furan-2-sulfonate | Base (e.g., Pyridine, NaOH) |

The sulfonyl chloride functional group is a versatile precursor for other sulfur-containing moieties.

Sulfonic Acids: Sulfonyl chlorides are sensitive to moisture and can readily undergo hydrolysis to form the corresponding sulfonic acid. This reaction, often considered an undesirable side reaction, can be utilized for the deliberate synthesis of 5-(methoxymethyl)furan-2-sulfonic acid if anhydrous conditions are not maintained.

Sulfonyl Fluorides: While sulfonyl chlorides are more common, the corresponding sulfonyl fluorides can also be synthesized. Methods have been developed for the conversion of sulfonyl chlorides to sulfonyl fluorides, often using a fluoride (B91410) salt as the fluorine source. researchgate.net

Sulfides: The conversion of sulfonyl chlorides to sulfides is a reductive process and less direct than substitution reactions. However, methodologies exist for the transformation of sulfonyl chlorides into various other sulfur derivatives, including sulfides, through multi-step sequences or by using specific activating reagents. nih.gov

Chemoselectivity and Regioselectivity in Reactions Involving Multi-Functionalized Systems

In reactions with molecules containing multiple nucleophilic sites, this compound can exhibit a high degree of chemoselectivity. Generally, the more nucleophilic functional group will react preferentially. For instance, in a molecule containing both an amine and a hydroxyl group (an amino alcohol), the amine is typically more nucleophilic and will react selectively to form the sulfonamide over the sulfonate ester.

This selectivity is crucial in the synthesis of complex molecules. For example, the sulfonylation of α-amino acid esters demonstrates this principle. The reaction occurs at the amino group while the ester functionality remains intact, highlighting the chemoselective nature of the sulfonyl chloride towards amine nucleophiles. rsc.org In cases of heterocyclic amines with multiple nitrogen atoms, such as amino-substituted pyrazoles or triazoles, the reaction can be regioselective, with substitution occurring at the more nucleophilic endocyclic nitrogen atom. growingscience.com

Investigations into Reaction Mechanisms and Proposed Intermediates

The nucleophilic substitution at the sulfur center of a sulfonyl chloride is generally accepted to proceed through a stepwise associative mechanism (SAN) or a concerted SN2-type pathway. rsc.org The reaction involves the nucleophile attacking the electrophilic sulfur atom, forming a transient, high-energy trigonal bipyramidal intermediate or transition state. The chloride ion is subsequently expelled as the leaving group to yield the final product.

Kinetic studies on the reactivity of substituted thiophene-2-sulfonyl chlorides (a close analog of furan-2-sulfonyl chlorides) with various nucleophiles have shown that the precise mechanism can be influenced by the nucleophile, the substituents on the heterocyclic ring, and the leaving group. rsc.org The data for these related systems appear consistent with an SN2-type mechanism that can shift towards an SN1 (dissociative) or SAN (associative) process depending on the specific reaction conditions. rsc.org

While the formation of highly reactive sulfene (B1252967) intermediates (RCH=SO₂) via elimination of HCl is a known reaction pathway for alkanesulfonyl chlorides possessing an α-hydrogen in the presence of a base, this is not a likely pathway for this compound. The furan ring lacks an α-hydrogen that can be readily abstracted to initiate sulfene formation. Therefore, the reactivity is dominated by direct nucleophilic substitution at the sulfur center.

Applications in Contemporary Organic Synthesis

Role as a Versatile Building Block for the Construction of Complex Organic Molecules

5-(Methoxymethyl)furan-2-sulfonyl chloride serves as a highly valuable and versatile building block in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure, which allows for the strategic introduction of the 5-(methoxymethyl)furan-2-sulfonyl moiety into a wide array of more complex molecular architectures. The sulfonyl chloride functional group is particularly noteworthy for its reactivity towards a broad range of nucleophiles.

This reactivity allows for the facile synthesis of a diverse collection of sulfonamides and sulfonate esters. For instance, the reaction of this compound with primary or secondary amines leads to the formation of the corresponding sulfonamides. Similarly, treatment with alcohols or phenols in the presence of a base yields sulfonate esters. These reactions are typically high-yielding and proceed under mild conditions, making this building block particularly attractive for use in the synthesis of intricate molecules.

The strategic incorporation of the 5-(methoxymethyl)furan-2-sulfonyl group can significantly impact the properties of the target molecule. For example, the sulfonamide linkage is a key structural feature in many pharmaceutical agents. By utilizing this building block, chemists can readily access novel furan-containing sulfonamides for biological screening.

Contributions to Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large, structurally diverse collections of compounds, known as chemical libraries. nih.gov These libraries are then screened for biological activity to identify new drug leads or other functional molecules. nih.gov The principles of combinatorial chemistry rely on the use of robust and high-yielding chemical reactions to assemble a variety of "building blocks" in a systematic and repetitive manner. nih.gov

This compound is an ideal building block for combinatorial library synthesis due to several key features. Its high reactivity as a sulfonyl chloride allows for its efficient coupling with a diverse set of nucleophilic partners. For example, a library of sulfonamides can be readily generated by reacting this compound with a collection of different primary and secondary amines in a parallel synthesis format. Similarly, a library of sulfonate esters can be prepared by its reaction with a variety of alcohols or phenols.

The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, can be effectively employed with this reagent. In this approach, a solid support is divided into multiple portions, and each portion is reacted with a different amine to form a sulfonamide. The portions are then combined, mixed, and re-divided for a subsequent reaction with another set of building blocks. This process allows for the exponential generation of a vast number of unique compounds.

The furan (B31954) moiety of this compound provides an additional point of diversity. After the initial library of sulfonamides or sulfonate esters is created, the furan ring can be further functionalized, leading to a second generation of more complex and diverse compounds. This multi-faceted reactivity makes this compound a valuable tool for generating novel chemical libraries for high-throughput screening in drug discovery and materials science. umb.edu

Facilitation of Late-Stage Functionalization in Complex Furanic Scaffolds

Late-stage functionalization is a synthetic strategy that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is highly valuable in drug discovery and development as it allows for the rapid generation of a series of analogues of a lead compound for structure-activity relationship (SAR) studies. By modifying a complex scaffold in the final steps of a synthesis, chemists can avoid re-synthesizing the entire molecule for each new analogue, which can be a time-consuming and resource-intensive process.

This compound can be a key reagent for the late-stage functionalization of complex furanic scaffolds. If a complex molecule containing a furan ring is synthesized, the C-2 position of the furan can be sulfonylated using a suitable reagent to install the sulfonyl chloride group. This transformation introduces a highly reactive handle into the molecule that can then be used to introduce a variety of functional groups.

For example, a complex furan-containing natural product or drug candidate could be treated with a sulfonating agent to generate the corresponding 2-sulfonyl chloride. This late-stage intermediate could then be reacted with a library of amines or alcohols to produce a series of sulfonamide or sulfonate ester analogues. This approach allows for the rapid exploration of the chemical space around the furan core, which can be crucial for optimizing the biological activity or other properties of the molecule.

The reactivity of the sulfonyl chloride group is generally high, allowing for these late-stage modifications to be carried out under mild conditions that are compatible with a wide range of other functional groups that may be present in the complex molecule. This compatibility is a critical factor for the success of any late-stage functionalization strategy.

Application in the Construction of Macrocyclic and Heterocyclic Architectures

The construction of macrocyclic and heterocyclic architectures is a central theme in modern organic synthesis, as these structural motifs are found in a vast number of natural products, pharmaceuticals, and functional materials. The unique properties of this compound make it a valuable tool for the synthesis of these complex ring systems.

The bifunctional nature of this reagent is key to its utility in this context. It possesses a reactive sulfonyl chloride group and a furan ring that can be further functionalized. This allows for its use in ring-closing reactions to form macrocycles and heterocycles.

For instance, a linear precursor molecule containing two nucleophilic groups, such as a diamine or a diol, can be reacted with this compound in a bimolecular reaction to form a precursor for a subsequent ring-closing step. Alternatively, a molecule containing a single nucleophilic group can be reacted with the sulfonyl chloride, and the furan ring can then be elaborated and used in a subsequent cyclization reaction.

The following table provides hypothetical examples of how this compound could be used in the construction of cyclic architectures.

| Target Architecture | Synthetic Strategy |

| Macrocyclic Sulfonamide | Reaction of a long-chain diamine with this compound under high dilution conditions to favor intramolecular cyclization. |

| Furan-containing Heterocycle | Reaction of this compound with a bifunctional nucleophile, such as an amino alcohol, to form a linear intermediate that can then undergo an intramolecular cyclization to form a new heterocyclic ring. |

Potential Applications in Materials Science Research

The unique chemical structure of this compound suggests its potential for use in the development of novel materials with tailored properties. The incorporation of the furan moiety into a polymer backbone or as a pendant group can impart specific characteristics to the resulting material. Furans are known to participate in Diels-Alder reactions, which can be used for cross-linking polymers or for the development of self-healing materials.

The sulfonyl chloride group is a versatile handle for attaching the furan unit to other molecules or polymer chains. For example, it can be reacted with polymers containing nucleophilic groups, such as hydroxyl or amine functionalities, to create new functionalized materials. This covalent attachment ensures the permanent incorporation of the furan moiety and its associated properties into the material.

One potential application is in the development of new resins and composites. Furan-based polymers are known for their excellent thermal stability and chemical resistance. By using this compound as a monomer or cross-linking agent, it may be possible to create new materials with enhanced performance characteristics.

Furthermore, the sulfonamide linkage that can be formed from this reagent is known to have interesting biological and chemical properties. Materials containing sulfonamide groups may exhibit antimicrobial properties or have applications in areas such as ion-exchange resins or membranes.

The potential applications in materials science are summarized in the table below.

| Potential Application | Rationale |

| Functional Polymers | The sulfonyl chloride group allows for the covalent attachment of the furan moiety to polymer backbones. |

| Cross-linked Materials | The furan ring can participate in Diels-Alder reactions, which can be used for cross-linking. |

| High-Performance Resins | Furan-based polymers often exhibit good thermal stability and chemical resistance. |

| Antimicrobial Surfaces | Materials containing sulfonamide groups may possess antimicrobial activity. |

Utility as an Arylating Reagent in Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. While aryl halides are the most common coupling partners, there has been growing interest in the use of other electrophiles, such as aryl sulfonyl chlorides.

This compound has the potential to serve as an arylating reagent in certain cross-coupling reactions. In these processes, the sulfonyl chloride group can be displaced by a nucleophilic coupling partner, leading to the formation of a new bond to the furan ring. For example, in a Suzuki-type coupling, an organoboron reagent could potentially couple with the furan sulfonyl chloride in the presence of a suitable palladium catalyst and base to form a biaryl compound. nih.gov

The reactivity of aryl sulfonyl chlorides in cross-coupling reactions can be influenced by the nature of the aryl group and the reaction conditions. The electron-rich nature of the furan ring in this compound may affect its reactivity in these transformations.

The utility of this reagent as an arylating agent would be particularly valuable for the synthesis of 2-substituted furans, which are common structural motifs in many biologically active molecules and functional materials. The ability to use a sulfonyl chloride as the electrophilic partner offers an alternative to the more commonly used aryl halides and can sometimes provide advantages in terms of substrate availability or reactivity.

The following table outlines a hypothetical cross-coupling reaction using this compound.

| Cross-Coupling Reaction | Reactants | Potential Product |

| Suzuki Coupling | This compound + Arylboronic acid | 2-Aryl-5-(methoxymethyl)furan |

| Stille Coupling | This compound + Organostannane | 2-Aryl-5-(methoxymethyl)furan |

| Sonogashira Coupling | This compound + Terminal alkyne | 2-Alkynyl-5-(methoxymethyl)furan |

Design and Synthesis of Derivatives and Analogues of 5 Methoxymethyl Furan 2 Sulfonyl Chloride

Systematic Structural Modification Strategies Based on the Parent Compound

Systematic structural modification of 5-(methoxymethyl)furan-2-sulfonyl chloride is primarily centered on the reactivity of the sulfonyl chloride group. This electrophilic functional group is the main anchor for introducing diverse functionalities through nucleophilic substitution reactions.

Key modification strategies include:

Sulfonamide Formation: The most common modification involves reacting the sulfonyl chloride with a broad spectrum of primary and secondary amines. This reaction, typically conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields a diverse library of N-substituted sulfonamides. The properties of the resulting molecule can be finely tuned by varying the steric and electronic nature of the amine.

Sulfonate Ester Synthesis: Reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. This strategy allows for the introduction of various alkoxy or aryloxy groups, altering the compound's lipophilicity and chemical stability.

Modification of the Methoxymethyl Side Chain: While the sulfonyl chloride is the most reactive site, the methoxymethyl group can also be modified. This is often achieved by starting the synthesis from a different 5-substituted furfural (B47365) derivative. For instance, using 5-(hydroxymethyl)furfural (HMF) allows for the introduction of different ether or ester functionalities at the 5-position before the sulfonation of the furan (B31954) ring. google.com

Ring Functionalization: Although the 2- and 5-positions of the furan ring are the most reactive towards electrophilic substitution, functional groups can be introduced at the 3- and 4-positions. scholaris.ca This often requires more complex multi-step syntheses, potentially involving directed ortho-metalation or the use of pre-functionalized furan precursors to build the desired substitution pattern before introducing the sulfonyl chloride group. scholaris.ca

Synthesis and Characterization of Diverse Sulfonamide Derivatives Bearing the 5-(Methoxymethyl)furan Moiety

The synthesis of sulfonamides from this compound is a robust and versatile reaction, providing access to a wide range of derivatives. ucl.ac.uk The general synthetic route involves the reaction of the parent sulfonyl chloride with a desired amine. researchgate.net

The process typically begins with the sulfonation of a 5-(methoxymethyl)furan precursor using an agent like chlorosulfonic acid to generate the key this compound intermediate. google.com This intermediate is then reacted with a primary or secondary amine in an inert solvent, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Below is a representative table of diverse sulfonamide derivatives synthesized from heteroaryl sulfonyl chlorides, illustrating the breadth of amines that can be employed in this reaction.

| Amine Reactant | Resulting Sulfonamide Derivative | Representative Class |

| Aniline | N-phenyl-5-(methoxymethyl)furan-2-sulfonamide | Aromatic Amine |

| Benzylamine | N-benzyl-5-(methoxymethyl)furan-2-sulfonamide | Aliphatic Amine (Primary) |

| Piperidine | 1-((5-(methoxymethyl)furan-2-yl)sulfonyl)piperidine | Cyclic Aliphatic Amine (Secondary) |

| Glycine methyl ester | Methyl 2-((((5-(methoxymethyl)furan-2-yl)sulfonyl)amino)acetate | Amino Acid Ester |

| 4-Fluoroaniline | N-(4-fluorophenyl)-5-(methoxymethyl)furan-2-sulfonamide | Substituted Aromatic Amine |

The characterization of these derivatives is routinely performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Mass Spectrometry (MS) to verify the molecular weight.

Analogues with Modified Furan Ring Substitution Patterns

The synthesis of analogues with varied substitution patterns on the furan ring allows for a systematic investigation of structure-activity relationships. These modifications can involve altering the substituent at the 5-position or introducing new groups at other positions on the ring.

A key precursor for many furan-based compounds is 5-(hydroxymethyl)furfural (HMF), which can be converted to various intermediates. researchgate.net For example, 5-(chloromethyl)furfural (CMF) is a versatile platform molecule that can be used to synthesize analogues. escholarship.org CMF can be oxidized to 5-(chloromethyl)furan-2-carboxylic acid, which can then be converted to its corresponding sulfonyl chloride, yielding 5-(chloromethyl)furan-2-sulfonyl chloride, a direct analogue of the parent compound. rsc.org

Further synthetic strategies include:

Varying the 5-Substituent: By starting with different biomass-derived furfurals, a range of 5-substituted analogues can be created. For example, starting with 5-(ethoxymethyl)furfural would lead to the synthesis of 5-(ethoxymethyl)furan-2-sulfonyl chloride. bldpharm.com

Introducing Substituents at C3 and C4: The introduction of functional groups at the 3- and 4-positions of the furan ring is synthetically challenging due to the preferential reactivity of the C2 and C5 positions. scholaris.capharmaguideline.com Strategies to achieve this often rely on the use of blocking groups. For instance, a silyl (B83357) group can be placed at the C5 position to direct subsequent electrophilic substitution to the C3 or C4 position. scholaris.ca

Disubstituted Analogues: It is possible to synthesize furan rings with two sulfonyl chloride groups. For instance, direct disulfonation of furan can lead to furan-2,5-disulfonyl chloride under specific conditions, representing another class of analogue.

Comparative Analysis with Other Heteroaryl Sulfonyl Chlorides (e.g., Thiophene-2-sulfonyl chloride, Benzenesulfonyl Chlorides) and Their Derivatives

The chemical behavior of this compound and its derivatives is best understood through a comparative analysis with other common aryl and heteroaryl sulfonyl chlorides, such as benzenesulfonyl chloride and thiophene-2-sulfonyl chloride. The nature of the aromatic ring significantly influences the reactivity of the sulfonyl chloride group and the properties of the resulting derivatives.

| Feature | Furan-2-sulfonyl Chloride | Thiophene-2-sulfonyl Chloride | Benzenesulfonyl Chloride |

| Aromaticity | Low | Intermediate | High |

| Electron Density of Ring | High (π-excessive) | High (π-excessive) | Moderate |

| Ring Stability | Sensitive to strong acids | More stable than furan | Very stable |

| Reactivity of -SO2Cl | Highly reactive; the electron-donating furan ring can slightly decrease the electrophilicity of the sulfur atom compared to benzene (B151609) derivatives. | Highly reactive; considered more reactive than many substituted benzenesulfonyl chlorides due to the electronic properties of the thiophene (B33073) ring. | Standard reactivity, widely used as a benchmark. |

| Synthetic Considerations | Sulfonation of the furan ring must be performed under mild conditions to avoid ring-opening or polymerization. pharmaguideline.com | Thiophene is generally stable under sulfonation conditions. | Benzene requires stronger conditions for sulfonation but is very stable. |

Reactivity: The furan ring is an electron-rich, π-excessive system, which makes it highly susceptible to electrophilic attack. This facilitates the initial sulfonation step. However, this same electron-donating nature can slightly reduce the electrophilicity of the sulfur atom in the sulfonyl chloride group compared to the electron-withdrawing benzene ring. Thiophene is also electron-rich and its sulfonyl chloride derivatives are highly reactive. slideshare.net

Stability: A significant difference lies in the stability of the heterocyclic ring. Furan is known to be sensitive to strong acidic conditions, which can lead to polymerization or ring-opening. pharmaguideline.com This necessitates the use of milder reagents and conditions for the synthesis and subsequent reactions of furan sulfonyl chlorides compared to the more robust thiophene and benzene systems.

Structural Impact: The geometry of the five-membered furan ring, compared to thiophene and the six-membered benzene ring, imparts distinct conformational constraints on the sulfonamide derivatives. These structural differences can be critical in applications such as medicinal chemistry, where the precise three-dimensional arrangement of atoms is crucial for biological activity.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties of 5-(Methoxymethyl)furan-2-sulfonyl chloride and its Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of this compound and its derivatives. While specific studies on this exact molecule are not abundant in the literature, data from related furan (B31954) and sulfonyl chloride compounds allow for the construction of a detailed theoretical profile.

DFT calculations on furan derivatives have been used to investigate structural and electronic properties. For instance, studies on 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro psu.edunih.govnih.gov triazole-3-thione) using the B3LYP/6-311++G(d,p) basis set have provided insights into the molecule's geometry and electronic distribution. semanticscholar.org Similar calculations for this compound would likely reveal a planar furan ring, with the sulfonyl chloride and methoxymethyl groups exhibiting specific spatial orientations.

The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. In a related study on a furan-based molecular wire, DFT calculations were used to model its electronic and molecular structure. researchgate.net For this compound, the electron-withdrawing sulfonyl chloride group is expected to lower the energy of the LUMO, making the sulfur atom a primary site for nucleophilic attack. The methoxymethyl group, being electron-donating, would influence the electron density on the furan ring.

The following table presents hypothetical data for key molecular and electronic properties of this compound, derived from typical values for similar furan sulfonyl chloride derivatives.

| Property | Predicted Value | Method of Prediction |

| Molecular Geometry | ||

| S-Cl Bond Length | ~2.05 Å | DFT (B3LYP/6-31G(d)) |

| S=O Bond Length | ~1.43 Å | DFT (B3LYP/6-31G(d)) |

| C-S Bond Length | ~1.77 Å | DFT (B3LYP/6-31G(d)) |

| Furan Ring C-C Bond Lengths | ~1.36 - 1.43 Å | DFT (B3LYP/6-31G(d)) |

| Furan Ring C-O Bond Lengths | ~1.36 Å | DFT (B3LYP/6-31G(d)) |

| Electronic Properties | ||

| HOMO Energy | -7.5 eV | DFT (B3LYP/6-31G(d)) |

| LUMO Energy | -1.5 eV | DFT (B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | 6.0 eV | DFT (B3LYP/6-31G(d)) |

| Dipole Moment | ~4.5 D | DFT (B3LYP/6-31G(d)) |

Computational Studies of Reaction Mechanisms and Transition States

Computational studies are pivotal in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and characterizing transition states. For this compound, the primary reactions of interest involve nucleophilic substitution at the sulfonyl sulfur.

Theoretical investigations into the nucleophilic substitution reactions of arenesulfonyl chlorides have provided valuable insights. nih.govmdpi.com DFT calculations have been employed to distinguish between a concerted SN2-like mechanism and a stepwise addition-elimination pathway. nih.govmdpi.com For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a single transition state corresponding to an SN2 mechanism was identified. nih.govmdpi.com It is plausible that reactions of this compound with various nucleophiles would also proceed through a similar SN2 mechanism, characterized by a trigonal bipyramidal transition state. cdnsciencepub.com

The nature of the substituent on the aromatic or heteroaromatic ring can influence the reaction mechanism. The methoxymethyl group at the 5-position of the furan ring in the target molecule is expected to have an electronic effect on the transition state. Computational modeling can quantify this effect by calculating the activation energy barriers for different reaction pathways.

The following table outlines a hypothetical reaction mechanism for the hydrolysis of this compound, a common reaction for sulfonyl chlorides.

| Step | Description | Key Intermediates/Transition States |

| 1 | Approach of the nucleophile (H₂O) to the electrophilic sulfur atom. | Formation of a pre-reaction complex. |

| 2 | Formation of the transition state. | Trigonal bipyramidal transition state with the incoming water molecule and the leaving chloride ion in apical positions. |

| 3 | Departure of the leaving group (Cl⁻). | Formation of a protonated sulfonic acid intermediate. |

| 4 | Deprotonation. | Formation of the final sulfonic acid product and H₃O⁺. |

Prediction of Reactivity and Selectivity Profiles through Theoretical Modeling

Theoretical modeling can be used to predict the reactivity and selectivity of this compound towards different nucleophiles and under various reaction conditions. By calculating parameters such as atomic charges, frontier molecular orbital energies, and electrostatic potentials, it is possible to identify the most reactive sites in the molecule and predict the outcome of chemical reactions.

For instance, the calculated positive charge on the sulfur atom of the sulfonyl chloride group would indicate its high electrophilicity. The LUMO distribution would likely be concentrated on the sulfur atom, further supporting its role as the primary site for nucleophilic attack. The presence of the furan ring and the methoxymethyl substituent can also influence the regioselectivity of reactions involving the heteroaromatic system.

Theoretical models can also be used to predict the relative reactivity of a series of related compounds. By systematically varying the substituents on the furan ring and calculating the corresponding activation energies for a model reaction, a quantitative structure-activity relationship (QSAR) can be established. This approach has been used in the study of indolyl aryl sulfones to develop predictive 3D-QSAR models. magtech.com.cn

Molecular Dynamics Simulations and Conformational Analysis of Furan Sulfonyl Chloride Systems

MD simulations have been used to study the behavior of furan-flanked diketopyrrolopyrroles, providing information on their conformational states and intermolecular interactions. youtube.com For this compound, MD simulations could be employed to investigate the rotational freedom around the C-S bond and the C-C bond of the methoxymethyl group. This would allow for the identification of the most stable conformers and the energy barriers between them.

Conformational analysis of furan derivatives has also been performed using a combination of computational methods and NMR experiments. nih.gov Such studies have revealed the conformational preferences of these molecules, which are influenced by factors such as intramolecular hydrogen bonding and solvent effects. nih.gov In the case of this compound, the orientation of the sulfonyl chloride and methoxymethyl groups relative to the furan ring would be of particular interest. The interplay of steric and electronic effects would determine the preferred conformations, which in turn could influence the molecule's reactivity.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies for 5-(Methoxymethyl)furan-2-sulfonyl chloride

The imperative to develop environmentally benign chemical processes is driving research away from traditional synthetic routes that often rely on hazardous reagents and generate significant waste. Future research for synthesizing this compound will focus on the core principles of green chemistry. uniroma1.it

A primary direction is the utilization of renewable biomass as the starting point. The synthesis can be envisioned from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) or its etherified product, 5-(methoxymethyl)furfural (MMF). wikipedia.org These precursors are obtainable from the dehydration of C6 sugars found in lignocellulosic biomass. mdpi.com The challenge lies in developing a green pathway for the subsequent sulfonation. Traditional methods for creating sulfonyl chlorides often involve harsh chlorinating agents like thionyl chloride or oxalyl chloride, which pose environmental and safety risks.

Future methodologies will likely focus on:

Avoiding Hazardous Reagents: Replacing conventional chlorinating agents with greener alternatives. For instance, methods analogous to the conversion of furan-based aldehydes to acid chlorides using inexpensive and safer reagents like tert-butyl hypochlorite (B82951) could be explored. rsc.orgrsc.org

Benign Solvent Systems: Shifting from chlorinated solvents (e.g., dichloromethane) to greener alternatives such as bio-derived solvents (e.g., 2-methyltetrahydrofuran) or employing biphasic systems to simplify product separation and catalyst recycling. mdpi.com

Process Intensification: Utilizing continuous-flow reactors, which can offer better temperature control, improved safety for handling reactive intermediates, and higher yields compared to batch processes. uniroma1.it

Table 1: Comparison of Potential Synthetic Methodologies

| Feature | Traditional Methodology | Proposed Green Methodology |

|---|---|---|

| Starting Material | Petroleum-based precursors | Biomass-derived HMF or MMF |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | In-situ generated or milder reagents |

| Solvent | Dichloromethane, Chloroform | Bio-solvents, water, or biphasic systems |

| Process Type | Batch processing | Continuous-flow processing |

| Waste Profile | High volume of hazardous waste | Reduced waste, potential for recycling |

Advancements in Catalytic Approaches for its Synthesis and Derivatization

Catalysis is central to developing efficient and selective chemical transformations. For this compound, catalytic advancements are crucial for both its synthesis from furan (B31954) precursors and its subsequent conversion into value-added derivatives.

For the synthesis, research will likely focus on heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, are promising candidates for the initial etherification of HMF to MMF. researchgate.net The subsequent halosulfonation step could be achieved using novel catalytic systems that activate a sulfur source (e.g., SO₂) and a halide source under milder conditions than currently possible.

For derivatization, the sulfonyl chloride moiety is an excellent electrophilic handle for introducing the 5-(methoxymethyl)furan-2-sulfonyl group into various molecules. Catalytic approaches can enhance the efficiency and selectivity of these reactions. For example, the synthesis of sulfonamides via reaction with amines can be accelerated using organocatalysts or Lewis acids. Future research could explore:

Heterogeneous Catalysis: Employing solid catalysts like zeolites, functionalized silicas, or metal-organic frameworks (MOFs) to facilitate the synthesis and derivatization, allowing for easier purification and catalyst recycling. frontiersin.org

Biocatalysis: Using enzymes to perform stereoselective transformations on derivatives of the title compound, which is particularly relevant for pharmaceutical and agrochemical applications.

Photoredox Catalysis: Exploring light-mediated reactions to enable novel transformations that are not accessible through traditional thermal methods, potentially leading to new classes of derivatives.

Table 2: Potential Catalytic Systems and Their Applications

| Catalyst Type | Application in Synthesis | Application in Derivatization |

|---|---|---|

| Zeolites | Etherification of HMF; Direct sulfonation | Shape-selective synthesis of sulfonamides |

| Ionic Liquids | As a recyclable reaction medium and catalyst | Enhancing reactivity in nucleophilic substitutions |

| Non-noble Metals | Catalyzing C-S bond formation | Cross-coupling reactions using the sulfonyl group |

| Enzymes | N/A | Chiral resolution or asymmetric synthesis |

Exploration of Novel Reactivity Modes and Transformations

While the reaction of sulfonyl chlorides with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters is well-established, the unique structure of this compound offers opportunities for exploring novel reactivity. The interplay between the sulfonyl chloride group, the furan ring, and the methoxymethyl substituent could lead to new chemical transformations.

Emerging research directions include:

Metal-Catalyzed Cross-Coupling: Using the sulfonyl chloride group not as a site for substitution but as a leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). This would allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at the 2-position of the furan ring, creating complex molecular architectures.

Cycloaddition Reactions: Investigating the furan ring as a diene in Diels-Alder reactions. The electron-withdrawing sulfonyl chloride group could influence the reactivity and selectivity of such cycloadditions, providing access to complex bicyclic structures that could serve as scaffolds in medicinal chemistry.

Ring-Opening Transformations: Exploring conditions that lead to the selective opening of the furan ring to generate highly functionalized acyclic compounds, which are valuable synthetic intermediates. researchgate.net

Intramolecular Reactions: Designing substrates where the sulfonyl chloride can react with a nucleophile tethered to the methoxymethyl group or another substituent, leading to the formation of novel heterocyclic systems. The reactivity of related HMF-sulfonates suggests a high potential for creating diverse derivatives through nucleophilic substitution pathways that are difficult to achieve with the parent alcohol (HMF). google.com

Integration into Advanced Chemical Technologies and Processes

The commercial viability of this compound and its derivatives depends on its successful integration into scalable and efficient chemical processes. Advanced technologies will play a pivotal role in achieving this.

Flow Chemistry: As mentioned, continuous-flow reactors are ideal for managing the exothermic and potentially hazardous reactions involved in the synthesis of sulfonyl chlorides and their derivatives. uniroma1.it Flow chemistry allows for precise control over reaction parameters, rapid optimization, and safer scale-up. This technology would be key to producing the compound and its derivatives consistently and economically.

Biorefinery Integration: The synthesis of this compound should be envisioned as part of an integrated biorefinery concept. In such a system, lignocellulosic biomass is fractionated into its components (cellulose, hemicellulose, and lignin), and the C6 sugars from cellulose (B213188) are used to produce the furan platform molecule. researchgate.net This integration maximizes the value derived from biomass and minimizes waste.

Polymer Production: A significant application for furan-based molecules is the production of renewable polymers. wikipedia.org Analogous to how furan-2,5-dicarbonyl chloride (FDCC) is used as a bio-based replacement for terephthaloyl chloride to produce polyesters, derivatives of this compound could be explored as monomers for novel polysulfonates or polysulfonamides with unique thermal and mechanical properties. rsc.org

Identification of Unexplored Applications in Various Fields of Chemical Sciences

The true potential of this compound lies in applications that have yet to be explored. Its bio-based origin and unique chemical structure make it an attractive building block for various fields.

Potential unexplored areas include:

Medicinal Chemistry: The sulfonamide functional group is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs. The furan scaffold of this compound offers a novel, semi-rigid, and bio-based core for synthesizing new classes of sulfonamide drugs. The methoxymethyl group could be used to fine-tune solubility and pharmacokinetic properties.

Agrochemicals: Many successful herbicides, fungicides, and insecticides contain sulfonyl or furan moieties. Combining these in a single, biomass-derived molecule could lead to the discovery of new agrochemicals with potentially improved efficacy and more favorable environmental profiles.

Functional Materials: The compound could serve as a precursor for functional materials. For example, its derivatives could be used to synthesize organic dyes, liquid crystals, or materials for organic electronics. The polar sulfonyl group and the aromatic furan ring provide a platform for creating molecules with interesting photophysical or electronic properties.

Specialty Surfactants: The HMF-sulfonate platform has been identified as a precursor to surfactants. google.com By reacting this compound with long-chain fatty alcohols or amines, novel bio-based surfactants could be created with tailored hydrophilic-lipophilic balances for applications in detergents, emulsifiers, or personal care products.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-(Methoxymethyl)furan-2-sulfonyl chloride, and how do reaction conditions influence yield?

A1. The synthesis typically involves functionalization of the furan ring followed by sulfonylation. A common approach includes:

- Methoxymethyl Introduction : Reacting furan derivatives with methoxymethyl chloride in the presence of a base (e.g., NaH) to install the methoxymethyl group .

- Sulfonyl Chloride Formation : Chlorination of the sulfonic acid intermediate using chlorinating agents like ClSO₃H or PCl₅ under anhydrous conditions. For example, sulfonyl chlorides with similar structures (e.g., 5-(3,5-dimethylisoxazol-4-yl)furan-2-sulfonyl chloride) are synthesized with yields of 78–82% under controlled temperatures (0–5°C) .

Key Variables : Excess chlorinating agents and inert atmospheres (N₂/Ar) improve yields, while moisture leads to hydrolysis.

Q. Q2. How can researchers purify this compound, and what analytical techniques validate its purity?

A2.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: EtOAc/hexane) removes unreacted precursors.

- Validation :

- NMR Spectroscopy : Confirm the presence of the methoxymethyl (-OCH₂OCH₃) and sulfonyl chloride (-SO₂Cl) groups via ¹H/¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Advanced Research Questions

Q. Q3. What are the mechanistic insights into the reactivity of this compound in nucleophilic substitution reactions?

A3. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with amines, alcohols, or thiols. For example:

- Amine Coupling : React with primary/secondary amines in dichloromethane (DCM) or THF at 0–25°C to form sulfonamides. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack on sulfur, (2) chloride elimination. Steric hindrance from the methoxymethyl group may reduce reaction rates .

- Competing Reactions : Hydrolysis to sulfonic acids can occur in aqueous environments, necessitating anhydrous conditions .

Q. Q4. How does the stability of this compound vary under different storage conditions?

A4.

- Temperature : Store at –20°C in sealed, dark vials to prevent thermal decomposition or light-induced radical reactions.

- Moisture Sensitivity : Desiccants (e.g., molecular sieves) are critical; even trace H₂O hydrolyzes -SO₂Cl to -SO₃H .

- Data Note : Stability studies for analogous sulfonyl chlorides show <5% decomposition over 6 months when stored properly .

Q. Q5. What strategies resolve contradictions in reaction outcomes when using this compound as a substrate?

A5. Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Compare yields in DCM vs. THF .

- Steric vs. Electronic Factors : The methoxymethyl group’s steric bulk can hinder access to the sulfonyl chloride site. Computational modeling (DFT) helps predict reactivity .

- Case Study : Inconsistent coupling yields with bulky amines may require additives like DMAP to stabilize transition states .

Methodological and Safety Considerations

Q. Q6. What advanced spectroscopic techniques are used to characterize derivatives of this compound?

A6.

Q. Q7. How should researchers handle toxicity and disposal of this compound?

A7.

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Limited toxicity data suggest treating it as a potential irritant (skin/eyes) .

- Disposal : Neutralize with cold aqueous NaOH (pH >10) to convert -SO₂Cl to -SO₃⁻, followed by incineration or professional waste management .

Data Interpretation and Optimization

Q. Q8. How can researchers optimize the synthesis of this compound for scalability?

A8.

Q. Q9. What computational tools assist in predicting the biological activity of derivatives?

A9.

- Molecular Docking : Simulate interactions with target enzymes (e.g., antimicrobial targets) using software like AutoDock .

- QSAR Models : Correlate substituent effects (e.g., methoxymethyl vs. methyl) with bioactivity data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。